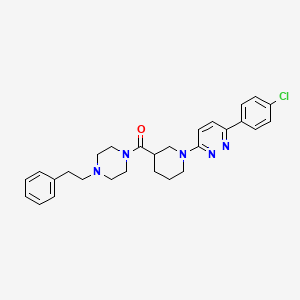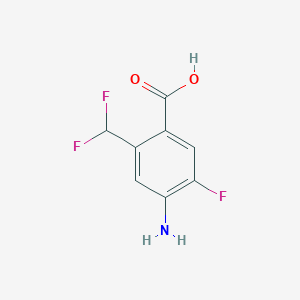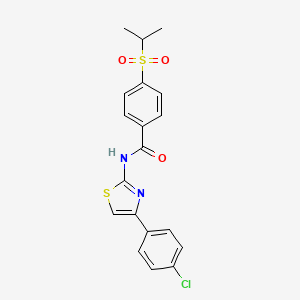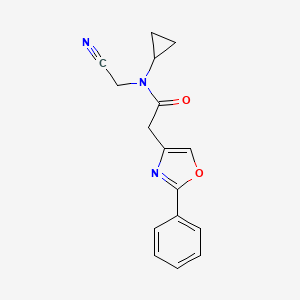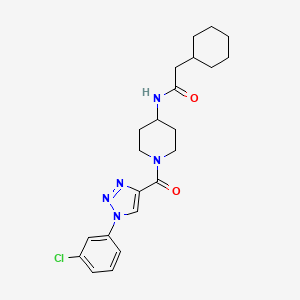
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a triazole ring, a piperidine ring, and a cyclohexyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. The presence of the triazole and piperidine rings would introduce some rigidity into the structure, while the cyclohexyl group could adopt different conformations .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing triazole rings are known to participate in a variety of chemical reactions, including nucleophilic substitutions and reductions . Piperidine rings can act as bases or nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrogen atoms in the triazole and piperidine rings could allow for hydrogen bonding, which could affect the compound’s solubility and boiling/melting points .科学的研究の応用
Antidiabetic Potential
The 1,2,4-triazoles, structurally similar to N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide, have been explored for their antidiabetic properties. These compounds were found to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting their potential as new drug candidates for treating type II diabetes. This class of compounds exhibited better inhibition than acarbose, a commercially available α-glucosidase inhibitor, while also demonstrating low hemolytic activity, highlighting their potential for therapeutic use with minimal cytotoxicity (Aziz ur-Rehman et al., 2018).
Antibacterial Properties
Research on similar 1,2,4-triazole derivatives has revealed weak antibacterial activities. These compounds, synthesized through reactions involving chlorophenyl groups, have shown moderate efficacy against bacterial strains like Bacillus Subtilis and Escherichia Coli. Such findings suggest the potential use of these compounds in the development of new antibacterial agents (R. Deshmukh et al., 2017).
Antioxidant and Antiradical Activities
Some triazole derivatives exhibit significant antioxidant and antiradical activities. The synthesized compounds, which structurally resemble this compound, were screened for their ability to inhibit oxidative processes. This suggests their potential application in the development of new antioxidant therapies (O. Bekircan et al., 2008).
Lipase and α-Glucosidase Inhibition
Recent studies have demonstrated the efficacy of certain 1,2,4-triazole compounds in inhibiting lipase and α-glucosidase enzymes. This property suggests their potential application in treating conditions like obesity and diabetes, where the regulation of lipid and carbohydrate metabolism is crucial (O. Bekircan et al., 2015).
特性
IUPAC Name |
N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN5O2/c23-17-7-4-8-19(14-17)28-15-20(25-26-28)22(30)27-11-9-18(10-12-27)24-21(29)13-16-5-2-1-3-6-16/h4,7-8,14-16,18H,1-3,5-6,9-13H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLARXIUYVLIDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2804195.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2804196.png)
![N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2804197.png)
![diethyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2804199.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2804200.png)
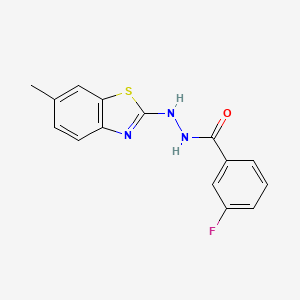
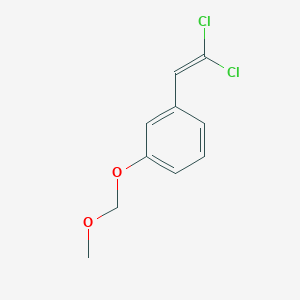

![N-(furan-2-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2804207.png)
![N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2804210.png)
